2,2,3,3-Tetrafluoropropyl trifluoromethyl ether
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Overview
Description
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane is a fluorinated organic compound with the molecular formula C₄H₃F₇O It is known for its unique chemical structure, which includes both tetrafluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane can be synthesized through several methods. One common route involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethyl hypofluorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of specialized reactors and purification techniques ensures the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while substitution reactions can produce a wide range of fluorinated organic compounds .
Scientific Research Applications
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules, which can enhance their stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals with improved properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane involves its interaction with molecular targets and pathways in various systems. The fluorinated groups can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane.
Trifluoromethyl hypofluorite: Another fluorinated compound used in similar synthetic applications.
1,1,2,2-Tetrafluoro-3-iodopropane: A related compound with iodine instead of the trifluoromethoxy group.
Uniqueness
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane is unique due to its combination of tetrafluoro and trifluoromethoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C4H3F7O |
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Molecular Weight |
200.05 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4H3F7O/c5-2(6)3(7,8)1-12-4(9,10)11/h2H,1H2 |
InChI Key |
XLJTWSJIJSUZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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